molecular formula C20H13N3O4 B2809009 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide CAS No. 313520-63-7

2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide

Cat. No.: B2809009
CAS No.: 313520-63-7
M. Wt: 359.341
InChI Key: JOWXTLDTEQZVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide is a complex organic compound with a unique structure that combines a cyano group, a nitro-substituted phenyl ring, a furan ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitro group on the phenyl ring. The cyano group is then added through a nucleophilic substitution reaction. Finally, the acrylamide moiety is introduced via a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an aniline derivative, while substitution reactions can introduce various functional groups onto the phenyl or furan rings.

Scientific Research Applications

2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the furan and phenyl rings provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(2-nitro-phenyl)-acrylamide: Similar structure but lacks the furan ring.

    3-Cyano-4-(3-nitro-phenyl)-furan-2-yl-acrylamide: Similar but with different positioning of the cyano and nitro groups.

    2-Cyano-3-(3-nitro-phenyl)-N-phenyl-acrylamide: Similar but without the furan ring.

Uniqueness

2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide is unique due to the combination of its functional groups and rings, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c21-13-15(20(24)22-16-6-2-1-3-7-16)12-18-9-10-19(27-18)14-5-4-8-17(11-14)23(25)26/h1-12H,(H,22,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWXTLDTEQZVCE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.